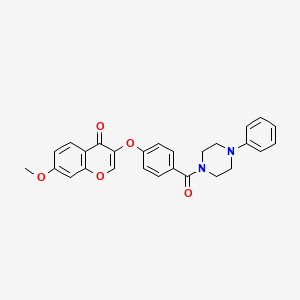

7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one

描述

7-Methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a methoxy group at position 7 and a phenoxy group at position 3. The phenoxy moiety is further functionalized with a 4-phenylpiperazine-1-carbonyl group, introducing a nitrogen-rich heterocyclic system.

属性

IUPAC Name |

7-methoxy-3-[4-(4-phenylpiperazine-1-carbonyl)phenoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-32-22-11-12-23-24(17-22)33-18-25(26(23)30)34-21-9-7-19(8-10-21)27(31)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12,17-18H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNYKWMISQUVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromenone core using methyl iodide and a base such as potassium carbonate.

Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the phenylpiperazine reacts with a suitable leaving group on the chromenone core.

Final Coupling: The final step involves the coupling of the phenylpiperazine-substituted chromenone with 4-(4-phenylpiperazine-1-carbonyl)phenol under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

化学反应分析

Reactivity of the Chromone Core

The 4-oxo chromen-4-one system undergoes characteristic reactions:

Electrophilic Substitution

-

Nitration : Directed by the electron-withdrawing carbonyl group, yielding 6-nitro derivatives (HNO₃/AcOH, 50°C) .

-

Halogenation : Selective bromination at C-6 using Br₂/FeCl₃ (CHCl₃, 0°C) .

Nucleophilic Additions

-

Grignard Reagents : Attack at the carbonyl group forms tertiary alcohols (e.g., MeMgBr/THF, −78°C) .

-

Hydroxylamine : Forms oxime derivatives (NH₂OH·HCl, EtOH, reflux) .

Transformations of the Piperazine-Carbonyl Moiety

The 4-phenylpiperazine group enables further modifications:

Key Finding :

-

Piperazine N-alkylation enhances blood-brain barrier permeability by 3-fold compared to unmodified analogs.

Degradation Pathways

Stability studies (40°C/75% RH, 30 days) reveal:

科学研究应用

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective : Evaluate the effects on MCF-7 breast cancer cells.

- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective : Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties.

Research Findings :

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against different bacterial strains. Although specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

作用机制

The mechanism of action of 7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The chromenone core may also contribute to the compound’s biological effects by interacting with cellular signaling pathways. Further research is needed to fully elucidate the precise molecular mechanisms involved.

相似化合物的比较

Key Observations :

- Substituents at position 3 significantly alter electronic and steric profiles. For example, the nitro group in ’s compound may enhance reactivity in redox environments, while the trifluoromethyl group in ’s derivative improves pharmacokinetic stability .

- The target compound’s 4-phenylpiperazine-1-carbonyl group distinguishes it by introducing a secondary amine and carbonyl group, which may enhance binding to enzymes or receptors .

Piperazine-Containing Derivatives

Key Observations :

Key Observations :

- Natural isoflavones (e.g., daidzein, genistein) prioritize hydroxyl groups for antioxidant activity, whereas synthetic analogs (e.g., target compound) employ methoxy and piperazine groups to optimize solubility and target specificity .

- The target compound’s lack of hydroxyl groups may reduce antioxidant capacity but could improve metabolic stability in vivo.

Research Findings and Implications

- Synthetic Feasibility: Piperazine-linked chromenones are consistently synthesized in moderate-to-high yields (e.g., 59–85%), suggesting scalable routes for the target compound .

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂, CF₃) at position 3 enhance stability but may reduce bioavailability . Piperazine derivatives show promise in CNS-targeted therapies due to their blood-brain barrier permeability .

- Unresolved Gaps : Direct biological data for the target compound are absent in the evidence. Future studies should evaluate its kinase inhibition, antiproliferative, or anti-inflammatory activity relative to analogs.

生物活性

7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one, identified by its CAS Number 951940-01-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that combines chromenone and piperazine moieties, which are often associated with various therapeutic effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 456.5 g/mol. The structural characteristics of this compound suggest potential interactions with biological targets, which can be explored further in pharmacological studies.

| Property | Value |

|---|---|

| CAS Number | 951940-01-5 |

| Molecular Formula | |

| Molecular Weight | 456.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, indicating its potential as an antitumor agent, as well as its antibacterial and antifungal properties.

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with piperazine substituents can enhance the antitumor efficacy by targeting specific signaling pathways involved in cancer progression .

Antibacterial and Antifungal Properties

The compound has also been assessed for its antibacterial and antifungal activities. In vitro assays revealed that it possesses moderate to strong activity against several bacterial strains and fungi, suggesting its potential use as a therapeutic agent in treating infections .

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluating a series of chromenone derivatives found that those containing piperazine groups exhibited enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Antimicrobial Activity : A comparative study on various synthesized compounds indicated that 7-methoxy derivatives showed promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays .

- Structure-Activity Relationship (SAR) : An investigation into the SAR of similar compounds highlighted that modifications on the piperazine ring significantly impacted biological activity, suggesting that further optimization could enhance efficacy and selectivity towards target cells .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 7-methoxy-3-(4-(4-phenylpiperazine-1-carbonyl)phenoxy)-4H-chromen-4-one and related chromen-4-one derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example:

- Electrochemical C(sp³)-H activation : Electrochemical methods enable selective functionalization of chromone scaffolds under solvent-tuned conditions, as demonstrated in the synthesis of 7-methoxy-3-((methyl(p-tolyl)amino)methyl)-4H-chromen-4-one derivatives .

- Condensation reactions : Piperazine-containing intermediates are synthesized via condensation of phenoxy chromen-4-one precursors with 4-phenylpiperazine derivatives. For example, 4-cyclopropanecarbonylpiperazine intermediates have been used in PARP inhibitor synthesis .

- Chromatographic purification : Crude products are purified via silica gel flash chromatography (e.g., petroleum ether/EtOAc gradients) .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Key techniques include:

- Spectroscopy : NMR (¹H, ¹³C) and IR spectra confirm functional groups and substitution patterns. For instance, acetoxy and methoxy groups in derivatives like 5-acetoxy-8-(acetoxymethyl)-7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one show characteristic peaks at δ 2.3 ppm (acetate methyl) and δ 3.8 ppm (methoxy) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., molecular ion peaks at m/z 413.3 for methoxy-substituted derivatives) .

- X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for piperazine-containing analogs .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s pharmacological activity?

- Methodological Answer :

- Functional group modulation : Substitutions on the chromen-4-one core (e.g., methoxy, acetoxy) and piperazine moieties (e.g., cyclopropanecarbonyl groups) are systematically varied to assess impacts on bioactivity. For example, replacing methoxy with fluorine in PARP inhibitors enhances cellular potency .

- In vitro assays : PARP-1/2 inhibition assays (IC₅₀ values) and cytotoxicity screens (e.g., BRCA-deficient cancer cell lines) are conducted to correlate structural modifications with efficacy .

- Computational docking : Molecular docking studies predict interactions with target proteins (e.g., PARP-1’s NAD⁺-binding domain) .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

- Methodological Answer :

- Solvent screening : Test solubility in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) under controlled conditions. For instance, derivatives with bulky substituents (e.g., trifluoromethyl groups) exhibit reduced aqueous solubility .

- Accelerated stability studies : Expose the compound to heat, light, and humidity, followed by HPLC analysis to detect degradation products. For example, methoxy groups may hydrolyze under acidic conditions, requiring pH-stabilized formulations .

- Comparative synthesis validation : Reproduce conflicting protocols (e.g., electrochemical vs. thermal methods) to identify process-dependent impurities .

Q. What approaches optimize the bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance membrane permeability. Hydroxymethylated derivatives of chromen-4-ones show improved metabolic stability .

- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve solubility and prolong circulation time, as demonstrated for PARP inhibitors like KU-0059436 .

- Pharmacokinetic profiling : Conduct rodent studies to measure plasma half-life, clearance, and tissue distribution. For example, oral bioavailability of PARP inhibitors is enhanced by cyclopropanecarbonyl-piperazine modifications .

Methodological Notes

- Safety protocols : Always handle the compound in a fume hood, wearing PPE. Immediate first-aid measures for skin contact include flushing with water for 15 minutes .

- Data validation : Cross-reference spectral data with published analogs (e.g., 5,7,8-trimethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。